2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole
Overview
Description
2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a prop-2-yn-1-ylthio group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole typically involves the reaction of 4-chlorophenylhydrazine with prop-2-yn-1-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of catalysts, such as transition metal complexes, can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in preclinical studies for its potential use as an anti-inflammatory or anticancer agent.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and coatings.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazole can be compared to other similar compounds, such as 2-(4-chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole and 2-(4-chlorophenyl)-5-(prop-2-yn-1-ylthio)-1,3,4-triazole. These compounds share similar structural features but differ in their heteroatoms, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c1-2-7-16-11-14-13-10(15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBZSQSWCPSABY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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